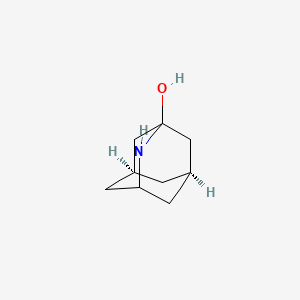

2-Azaadamantane-3-ol

Overview

Description

2-Azaadamantane-3-ol , also known as AZADO , is a stable organic nitroxyl radical. Nitroxyl radicals play a crucial role in catalyzing alcohol oxidation reactions. Unlike other nitroxyl radicals, AZADO exhibits extraordinary catalytic activity and a broader substrate scope. It has found applications in synthetic chemistry and total syntheses of natural products .

Synthesis Analysis

The synthesis of AZADO involves the introduction of an N-oxyl group onto the 2-azaadamantane scaffold. Researchers have developed efficient synthetic routes to prepare AZADO and its derivatives. These methods enable the controlled incorporation of the nitroxyl moiety, ensuring stability and reactivity .

Molecular Structure Analysis

AZADO features a unique molecular structure. It consists of an adamantane core (resembling a bicyclic cage) with a nitrogen atom (N) and an oxygen atom (O) attached. The nitrogen-oxygen bond forms the N-oxyl radical, which imparts catalytic activity. The azaadamantane skeleton contributes to the high turnover of the catalyst .

Chemical Reactions Analysis

AZADO catalyzes the oxidation of primary and secondary alcohols to their corresponding aldehydes, carboxylic acids, or ketones. It outperforms other nitroxyl radicals, such as TEMPO, especially in the oxidation of structurally hindered secondary alcohols. The -methyl group adjacent to the nitroxyl group significantly influences reactivity. AZADO-based methods have been employed in total syntheses of natural products .

Physical And Chemical Properties Analysis

Scientific Research Applications

Organocatalytic Aerobic Alcohol Oxidation

2-Azaadamantane-3-ol (AZADOL) has been utilized in organocatalytic aerobic alcohol oxidation systems. Shibuya et al. (2011) developed a system using 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO), a derivative of AZADOL, which enables catalytic aerobic oxidation of alcohols under mild, metal-free conditions (Shibuya et al., 2011).

Synthesis and Scalability

Sasano et al. (2019) detailed a safe and scalable method for aerobic alcohol oxidation using AZADOL, demonstrating its efficiency in large-scale oxidation processes (Sasano et al., 2019).

Efficient Oxidation of Alcohols

Shibuya et al. (2006) developed stable nitroxyl radical catalysts, including AZADOL, for the highly efficient oxidation of alcohols, showing its superiority in converting various alcohols to carbonyl compounds (Shibuya et al., 2006).

Applications in Pharmacology

Izumi et al. (2003) explored the use of 1-Azaadamantane, a structure related to AZADOL, for its potential in pharmacological applications, particularly as anticholinergic and serotonergic agents (Izumi et al., 2003).

Catalysis and Polymer Technology

Kuznetsov and Zefirov (1989) discussed the synthesis and properties of azaadamantanes, including AZADOL, highlighting their potential in catalysis and polymer technology (Kuznetsov & Zefirov, 1989).

Mechanism of Action

Target of Action

2-Azaadamantane-3-ol, also known as (1s,3s,5R,7S)-2-Azaadamantan-1-ol, is a nitrogen-containing analog of adamantane Azaadamantanes, in general, have been found to interact with various biological targets, affecting both their interaction and bioavailability .

Mode of Action

The mode of action of 2-Azaadamantane-3-ol involves its interaction with these biological targets. The azaadamantane derivatives, including 2-Azaadamantane-3-ol, have less lipophilicity compared to their adamantane analogs, which affects their interaction with biological targets

Biochemical Pathways

Azaadamantanes have been found to have various biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific biological activity of 2-Azaadamantane-3-ol.

Pharmacokinetics

It is known that azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects their bioavailability .

Result of Action

Compounds with pronounced biological activity have been discovered among azaadamantane derivatives , suggesting that 2-Azaadamantane-3-ol may also have significant biological effects.

Action Environment

The action, efficacy, and stability of 2-Azaadamantane-3-ol can be influenced by various environmental factors. For example, the catalytic activity of azaadamantane derivatives has been found to correlate with certain structural and electronic parameters . .

properties

IUPAC Name |

(5R,7S)-2-azatricyclo[3.3.1.13,7]decan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-4-6-1-7(5-9)3-8(2-6)10-9/h6-8,10-11H,1-5H2/t6-,7+,8?,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXRKFUTKCESNH-QPIHLSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC3C[C@H]1CC(C2)(N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaadamantane-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

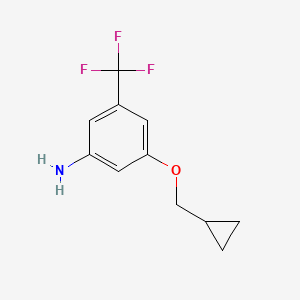

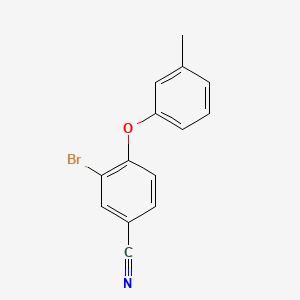

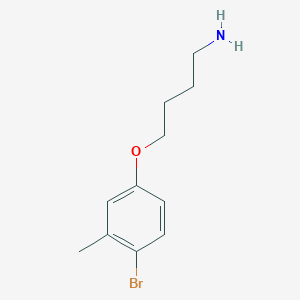

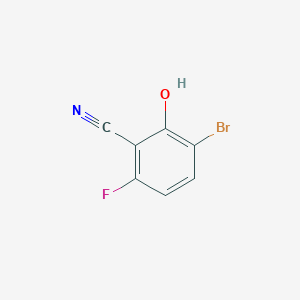

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)